molecular formula C12H10ClN3O3 B5385708 N-(2H-13-BENZODIOXOL-5-YL)-4-CHLORO-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE

N-(2H-13-BENZODIOXOL-5-YL)-4-CHLORO-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE

Cat. No.: B5385708
M. Wt: 279.68 g/mol
InChI Key: RBVKZQQWYVNRMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2H-13-BENZODIOXOL-5-YL)-4-CHLORO-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE: is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a benzodioxole ring, a pyrazole ring, and a carboxamide group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2H-13-BENZODIOXOL-5-YL)-4-CHLORO-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the benzodioxole ring, followed by the introduction of the pyrazole ring and the carboxamide group. Common reagents used in these reactions include chlorinating agents, methylating agents, and amide-forming reagents. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient and cost-effective production of high-purity this compound.

Chemical Reactions Analysis

Types of Reactions: N-(2H-13-BENZODIOXOL-5-YL)-4-CHLORO-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.

    Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under controlled conditions, often in the presence of catalysts or bases.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of substituted benzodioxole-pyrazole derivatives.

Scientific Research Applications

Chemistry: N-(2H-13-BENZODIOXOL-5-YL)-4-CHLORO-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.

Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. It serves as a probe to investigate biochemical pathways and molecular mechanisms.

Medicine: The compound is explored for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and antimicrobial activities. It is used in drug discovery and development to identify new lead compounds for pharmaceutical applications.

Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of N-(2H-13-BENZODIOXOL-5-YL)-4-CHLORO-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes, receptors, or ion channels. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression regulation, and metabolic processes.

Comparison with Similar Compounds

  • N-(2H-1,3-BENZODIOXOL-5-YL)-4-CHLORO-2-NITROBENZENE-1-SULFONAMIDE
  • N-(2H-1,3-BENZODIOXOL-5-YL)-4-BENZYLPIPERAZINE-1-CARBOXAMIDE
  • N-(2H-1,3-BENZODIOXOL-5-YL)-4-{THIENO[3,2-D]PYRIMIDIN-4-YL}PIPERAZINE-1-CARBOXAMIDE

Uniqueness: N-(2H-13-BENZODIOXOL-5-YL)-4-CHLORO-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-4-chloro-2-methylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClN3O3/c1-16-11(8(13)5-14-16)12(17)15-7-2-3-9-10(4-7)19-6-18-9/h2-5H,6H2,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBVKZQQWYVNRMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)Cl)C(=O)NC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

32.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49817047
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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